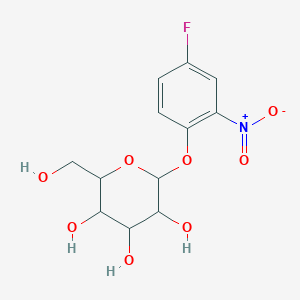

4-Fluoro-2-nitrophenyl beta-d-galactopyranoside

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

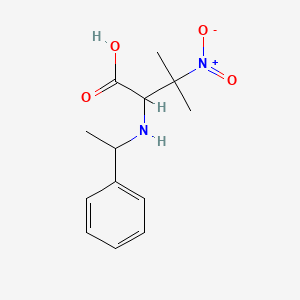

4-Fluoro-2-nitrophenyl β-D-galactopyranoside (PFONPG) is a novel prototype NMR-sensitive molecule. It plays a crucial role as a reporter molecule for assessing gene transfection. Specifically, it serves as an indicator of β-galactosidase (β-gal) activity, which is the product of the lacZ gene. Gene therapy, with its potential to treat various diseases, benefits from noninvasive techniques that allow us to evaluate gene expression spatially and over time .

Métodos De Preparación

Synthetic Routes:: The synthesis of PFONPG involves the coupling of 2-fluoro-4-nitrophenol with β-D-galactopyranoside. The fluorine substitution at the 4-position enhances its NMR sensitivity.

Reaction Conditions:: The reaction typically occurs under mild conditions, with appropriate protecting groups to ensure regioselectivity. Detailed synthetic routes are available in the literature.

Industrial Production:: While PFONPG is primarily used as a research tool, its industrial-scale production is not common due to its specialized application.

Análisis De Reacciones Químicas

Reactivity:: PFONPG undergoes hydrolysis catalyzed by β-galactosidase. The enzyme cleaves the glycosidic bond, liberating the aglycone (2-fluoro-4-nitrophenol) and galactose.

Common Reagents and Conditions::β-Galactosidase: The enzyme responsible for PFONPG hydrolysis.

pH Sensitivity: The color change and NMR shift depend on pH.

19F NMR Spectroscopy: Used to monitor the reaction.

Major Products:: The primary products are 2-fluoro-4-nitrophenol and galactose.

Aplicaciones Científicas De Investigación

PFONPG finds applications in:

Gene Expression Studies: Assessing lacZ gene activity in vivo.

Noninvasive Imaging: NMR-based imaging of β-galactosidase activity.

pH Determinations: Direct pH measurements at the site of enzyme action.

Mecanismo De Acción

PFONPG’s mechanism involves β-galactosidase-mediated hydrolysis. The liberated aglycone and galactose serve as indicators of gene expression.

Comparación Con Compuestos Similares

PFONPG belongs to a class of fluoroaryl-β-D-galactopyranosides. Similar compounds include 2-fluoro-4-nitrophenol-β-D-galactopyranoside (OFPNPG) and 2-nitrophenyl β-D-galactopyranoside (ONPG) .

Propiedades

IUPAC Name |

2-(4-fluoro-2-nitrophenoxy)-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14FNO8/c13-5-1-2-7(6(3-5)14(19)20)21-12-11(18)10(17)9(16)8(4-15)22-12/h1-3,8-12,15-18H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZQJSCONGIOHE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14FNO8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 4-[4-(trifluoromethyl)phenoxy]pyrrolidine-2-carboxylate](/img/structure/B12105371.png)

![2-[(2S)-2-(2-{[(benzyloxy)carbonyl]amino}acetamido)-4-methylpentanamido]acetic acid](/img/structure/B12105400.png)

![3-Bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrimidine hydrochloride](/img/structure/B12105407.png)

![4-(4-phenylphenyl)-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B12105408.png)

![3-(3,5-Dimethoxyphenyl)-2-hydroxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12105430.png)

![Ethyl 6-fluoro-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B12105439.png)

![(R)-Ethyl 2-(7-amino-6,7,8,9-tetrahydropyrido[1,2-a]indol-10-yl)acetate hcl](/img/structure/B12105446.png)

![[2-[5,7-Dihydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxochromen-3-yl]oxy-5-hydroxy-6-methyl-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-4-yl] acetate](/img/structure/B12105452.png)